molecular formula C10H9NO3 B2496309 Methyl 2-(2-cyanophenoxy)acetate CAS No. 34844-79-6

Methyl 2-(2-cyanophenoxy)acetate

Cat. No. B2496309
CAS RN: 34844-79-6
M. Wt: 191.186
InChI Key: WBGOKMZCLMNFQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 2-(2-cyanophenoxy)acetate and related compounds involves several chemical reactions, including Knoevenagel condensation, which is catalyzed by piperidine for the synthesis of ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates. These compounds are precursors for novel copolymers with vinyl acetate, indicating the importance of Methyl 2-(2-cyanophenoxy)acetate in polymer chemistry (Wojdyla et al., 2022).

Molecular Structure Analysis

The molecular structure of Methyl 2-(2-cyanophenoxy)acetate and its derivatives has been characterized by various spectroscopic methods, including 1H and 13C NMR, IR, and MS spectroscopy. Crystal structure analysis by X-ray crystallography has revealed details about the molecular interactions and packing in the crystal lattice, showcasing the compound's structural complexity (Mao et al., 2015).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, forming complex structures and enabling the synthesis of multifunctional heterocyclic systems. Its reactivity has been exploited in the synthesis of polysubstituted heterocyclic systems, indicating its utility in organic synthesis (Pizzioli et al., 1998).

Physical Properties Analysis

The physical properties of Methyl 2-(2-cyanophenoxy)acetate derivatives, such as their thermal behavior, have been studied using techniques like DSC and TGA. These studies provide insights into the compound's stability and decomposition patterns, which are crucial for its application in material science (Wojdyla et al., 2022).

Safety and Hazards

“Methyl 2-(2-cyanophenoxy)acetate” is classified under the GHS07 hazard class . It may cause harm if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to handle this compound with care, using protective gloves, eye protection, and face protection .

properties

IUPAC Name

methyl 2-(2-cyanophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-10(12)7-14-9-5-3-2-4-8(9)6-11/h2-5H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGOKMZCLMNFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-cyanophenoxy)acetate

Synthesis routes and methods I

Procedure details

To the mixture of 2-hydroxybenzonitrile (40 g, 0.34 mol) and potassium carbonate (51.6 g, 0.374 mol) in 850 mL of acetone was added methyl bromoacetate (51.7 g, 0.34 mol) slowly at room temperature. After being stirred at room temperature overnight, the solid was filtered off. The filtrate was concentrated under reduced pressure and the residue was dissolved in ethyl acetate. The organic layer was washed with water then brine, dried over sodium sulfate, filtered and concentrated under reduced pressure to give a residue which was recrystallized in methanol to give 40 g of product as a white solid.
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40 g
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51.6 g
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850 mL
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51.7 g
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Methyl bromoacetate (1.95 mL, 20 mmol) is added dropwise to a solution of 2-cyanophenol (2.38 g, 20 mmol), and K2CO3 (2.78 g, 20.1 mmol) in acetone (100 mL) stirred under N2 at 25° C. After 24 h, the solid is filtered off and the filtrate is concentrated in vacuo and the residue is dried in a vacuum oven to give methyl 2-(2-cyanophenoxy)ethanoate (3.82 g, 100%) as a beige solid. 1H NMR (DMSO) δ7.76 (1H, dd, J=7.6, 1.7 Hz), 7.64 (1H, dt, Jd=1.6 Hz, Jt=8.0 Hz), 7.20˜7.10 (2H, m), 5.04 (2H, brs), 3.70 (3H, s).
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1.95 mL
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Reaction Step One
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2.38 g
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2.78 g
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100 mL
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